molecular formula C19H20O5 B155702 [(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate CAS No. 129468-50-4

[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate

Cat. No.: B155702
CAS No.: 129468-50-4
M. Wt: 328.4 g/mol
InChI Key: CSLRIDAGGSABHP-KURKYZTESA-N
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Description

[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include diethylaminosulfur trifluoride (DAST) and various solvents like dichloromethane (CH2Cl2) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions to increase yield and purity, as well as employing advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The pathways involved often include binding to enzymes or receptors, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate is unique due to its specific stereochemistry and the presence of the phenylbenzoyl group. These features confer distinct chemical and physical properties, making it a valuable compound for specialized applications.

Properties

IUPAC Name

[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-22-18-11-16(20)17(24-18)12-23-19(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16-18,20H,11-12H2,1H3/t16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLRIDAGGSABHP-KURKYZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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